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Compound of Interest

Compound Name: Beradilol monoethyl maleate

CAS No.: 114856-47-2

Cat. No.: B1683699 Get Quote

Executive Summary & Strategic Rationale
Beradilol (also known as Oberadilol; CAS 114856-44-9) is a complex pharmaceutical entity

characterized by a hybrid structure containing a benzonitrile moiety, a chlorophenoxy ether

linkage, and a pyridazinone ring.[1][2][3] Unlike simple small molecules, its validation requires

rigorous scrutiny to distinguish it from closely related synthetic by-products (e.g., des-chloro

analogs or hydrolysis products of the nitrile group).[2][3]

While High-Performance Liquid Chromatography (HPLC) with UV detection remains the

workhorse for routine QC, it relies heavily on reference standards that may themselves require

validation.[2][3] This guide outlines an orthogonal validation strategy using Quantitative NMR

(qNMR) and High-Resolution Mass Spectrometry (HRMS). This "standard-free" absolute

quantification (via qNMR) combined with structural fingerprinting (via HRMS) provides a self-

validating system superior to single-method approaches.[2][3]

Structural Basis for Analytical Design[3]
To design a valid protocol, we must exploit specific structural features of Beradilol:

Chemical Formula: C₂₅H₃₀ClN₅O₃[2][3]

Key Diagnostic Handles:
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Chlorine Atom: Provides a distinct 3:1 isotopic signature (

) in Mass Spectrometry, essential for confirming the halogenated moiety.[2][3]

Pyridazinone Ring: Offers distinct downfield protons in

-NMR, separated from the crowded aromatic region.[2][3]

Benzonitrile Group: A hydrolysis-prone site; monitoring the conversion of -CN to -COOH is

critical for stability profiling.[2][3]

Protocol A: Quantitative NMR (qNMR) – The Primary
Reference[3]
Objective: Determine absolute purity (mass balance) without a Beradilol reference standard.

Experimental Setup
Instrument: 600 MHz NMR (minimum 400 MHz required for resolution of aromatic multiplets).

Solvent: DMSO-

(Preferred over

due to solubility of the pyridazinone ring and exchangeable protons).[2][3]

Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST SRM).[3]

Constraint: The IS signals must not overlap with Beradilol's pyridazinone protons (

7.0–8.5 ppm region).[2][3]

Acquisition Parameters (Self-Validating Logic)
Pulse Sequence:

(30° pulse) to ensure full relaxation.

Relaxation Delay (
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): Must be

(typically 15–20 seconds). Failure to optimize

is the #1 cause of qNMR error.

Scans (

): 64 (Optimized for S/N > 150:1).

Temperature: 298 K (Controlled to

0.1 K to prevent chemical shift drift).

Data Processing & Calculation
Integrate the distinct singlet of the Internal Standard (

) and the diagnostic doublet of the Beradilol pyridazinone ring (

).[2][3] [2][3]

Self-Validation Check: Compare the integration of the pyridazinone protons against the

benzonitrile aromatic protons. A ratio deviation >1% indicates selective degradation (e.g.,

ring opening).[3]

Protocol B: High-Resolution Mass Spectrometry
(HRMS) – Impurity Profiling[3]
Objective: Detect trace impurities and confirm elemental composition via isotopic fine structure.

Experimental Setup
Instrument: Q-TOF or Orbitrap MS.[2][3]

Ionization: Electrospray Ionization (ESI) in Positive Mode (

).

Mobile Phase:
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A: 0.1% Formic Acid in Water.[2][3]

B: 0.1% Formic Acid in Acetonitrile.[2][3]

Note: Avoid trifluoroacetic acid (TFA) as it suppresses ionization in ESI.[2][3]

Diagnostic Fragmentation (MS/MS)
To validate the structure, apply Collision-Induced Dissociation (CID).[2][3] You must observe

the following transitions:

Precursor Ion:

(

).[2][3]

Primary Fragment: Cleavage at the secondary amine often yields the chlorophenoxy-tail

fragment.[2][3]

Isotope Pattern: The parent ion must show the characteristic Chlorine "A" and "A+2" peaks

with a relative intensity of ~100% to 32%.[2][3]

Impurity Tracking[2][3]
Des-chloro Impurity: Monitor

. Absence of the Cl isotope pattern confirms this impurity.[2][3]

Hydrolysis Product: Monitor

(Conversion of Nitrile to Amide) or

(Acid form).[2][3]

Comparative Performance Analysis
The following table contrasts the proposed orthogonal approach against the standard HPLC-

UV method.
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Feature
HPLC-UV
(Standard)

qNMR (Proposed) HRMS (Proposed)

Primary Output
Retention Time & Area

%
Absolute Mass %

Elemental Formula &

Structure

Reference Standard
Required (Critical

Bottleneck)

Not Required (Uses

generic IS)
Not Required for ID

Specificity Low (Co-elution risk)
High (Chemical Shift

specific)

Ultra-High (

ppm mass error)

LOD/Sensitivity
Moderate (

g range)

Low (mg range

required)
Extreme (pg range)

Throughput
High (20-30

min/sample)

Medium (10-60

min/sample)

High (5-10

min/sample)

Cost per Run Low
High (Deuterated

solvents)
High (Instrumentation)

Validation Workflow Visualization
The following diagram illustrates the decision logic for combining NMR and MS data to certify a

Beradilol batch.
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Pathway A: Quantitative Purity (qNMR) Pathway B: Structural ID (HRMS)

Beradilol Raw Sample

Dissolve in DMSO-d6
+ Internal Std (Maleic Acid) Dilute in MeOH/Water

Acquire 1H Spectrum
(d1 > 5*T1)

Calculate Mass Balance
(Integration Ratio)

Data Fusion & Decision

Purity > 98%?

ESI(+) Q-TOF/Orbitrap
Full Scan + MS/MS

Check Isotope Pattern
(Cl signature 3:1)

Mass Error < 5ppm?

CERTIFIED REFERENCE
MATERIAL

Both Criteria Met

REJECT / RE-PURIFY

Discrepancy Found

Click to download full resolution via product page

Caption: Integrated workflow for Beradilol certification. Pathway A establishes quantity (purity),

while Pathway B establishes identity (structure).[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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